molecular formula C17H20ClFN2O3 B5660260 8-[(2-chloro-6-fluorophenyl)acetyl]-2,8-diazaspiro[4.5]decane-3-carboxylic acid

8-[(2-chloro-6-fluorophenyl)acetyl]-2,8-diazaspiro[4.5]decane-3-carboxylic acid

Cat. No. B5660260
M. Wt: 354.8 g/mol
InChI Key: UZVNMCTXPLLAES-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related diazaspiro decane derivatives involves multi-step processes that can vary in complexity based on the desired substitution patterns and functional groups. For instance, a method described for the synthesis of similar compounds includes a series of reactions starting from basic cycloalkanone derivatives, followed by modifications to introduce specific functional groups and achieve the desired spiro structure (Pardali et al., 2021).

Molecular Structure Analysis

The molecular structure of diazaspiro[4.5]decane derivatives is characterized by the presence of a spiro linkage that connects a cyclohexane ring to a smaller ring containing nitrogen atoms. This configuration is crucial for the compound's chemical behavior and interactions. Studies on similar structures have shown that the spiro configuration can significantly influence the molecule's reactivity and binding properties, making it a subject of interest for developing pharmacologically active agents (Schwartz et al., 2005).

Chemical Reactions and Properties

Diazaspiro decane derivatives are known to undergo various chemical reactions, highlighting their reactivity and potential for functionalization. For instance, reactions involving the cycloaddition of nitrilimides to furanone derivatives have been used to synthesize related compounds, showcasing the versatility of the diazaspiro[4.5]decane core in chemical synthesis (Farag et al., 2008).

properties

IUPAC Name

8-[2-(2-chloro-6-fluorophenyl)acetyl]-2,8-diazaspiro[4.5]decane-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClFN2O3/c18-12-2-1-3-13(19)11(12)8-15(22)21-6-4-17(5-7-21)9-14(16(23)24)20-10-17/h1-3,14,20H,4-10H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZVNMCTXPLLAES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12CC(NC2)C(=O)O)C(=O)CC3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClFN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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